Lipophilicity Advantage Over Non-Fluorinated Analog: Measured logP
The target compound exhibits an XLogP3 of 4.7, compared to 3.9 for the non-fluorinated analog 1-methylnaphthalene, reflecting a 0.8 log unit increase in lipophilicity . This difference is driven by the replacement of a hydrogen atom at the 1-position with a difluoromethyl group and is predictive of enhanced membrane permeability and altered tissue distribution.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 1-Methylnaphthalene (XLogP3 = 3.9) |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The 0.8 log unit increase translates to approximately a 6.3-fold higher octanol-water partition coefficient, which directly impacts passive membrane permeability and can be critical for achieving target tissue concentrations in cell-based assays or in vivo models.
- [1] PubChem CID 118847127. 1-(Difluoromethyl)-6-methylnaphthalene. XLogP3 = 4.7. https://pubchem.ncbi.nlm.nih.gov/compound/118847127 View Source
- [2] PubChem CID 7002. 1-Methylnaphthalene. XLogP3 = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/7002 View Source
